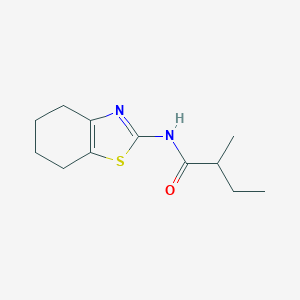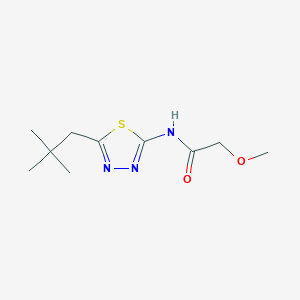
1-Cyclopentyl-3-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-propylthiourea (CPTU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-propylthiourea is not fully understood. However, it has been proposed that 1-Cyclopentyl-3-propylthiourea may exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. 1-Cyclopentyl-3-propylthiourea has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-propylthiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to regulate insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. 1-Cyclopentyl-3-propylthiourea has also been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-propylthiourea is its unique chemical structure, which allows it to interact with various cellular pathways. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to have low toxicity in various cell lines and animal models, which makes it a promising candidate for further research. However, one limitation of 1-Cyclopentyl-3-propylthiourea is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-propylthiourea. One direction is to further elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to investigate the potential therapeutic applications of 1-Cyclopentyl-3-propylthiourea in various diseases. Additionally, the development of new derivatives of 1-Cyclopentyl-3-propylthiourea with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Cyclopentyl-3-propylthiourea is a thiourea derivative that has been widely studied for its potential therapeutic applications in various diseases. It has unique biochemical and physiological effects and has been shown to have low toxicity in various cell lines and animal models. Further research is needed to fully understand its mechanism of action and identify its molecular targets. Moreover, the development of new derivatives of 1-Cyclopentyl-3-propylthiourea may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
1-Cyclopentyl-3-propylthiourea can be synthesized by reacting cyclopentylamine and propyl isothiocyanate in a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Cyclopentyl-3-propylthiourea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to have anti-tumor activity in various cancer cell lines, and it has also been studied for its potential use in the treatment of diabetes by regulating insulin secretion. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
1-Cyclopentyl-3-propylthiourea |
|---|---|
Formule moléculaire |
C9H18N2S |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1-cyclopentyl-3-propylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-7-10-9(12)11-8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
UADDBGFVTLKPOA-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1CCCC1 |
SMILES canonique |
CCCNC(=S)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

